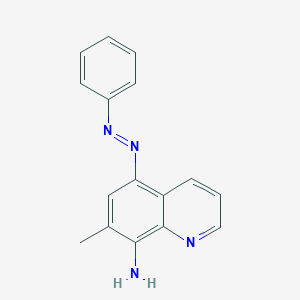
Acetamide,n-ethyl-n-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- is an organic compound with a complex structure
Métodos De Preparación
The synthesis of Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- involves several steps. One common method includes the reaction of ethylamine with acetic anhydride to form N-ethylacetamide. This intermediate is then reacted with tetrahydro-2,5-dimethyl-3-oxofuran to yield the final product. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and metabolism .
Comparación Con Compuestos Similares
Similar compounds to Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- include:
N-Ethylacetamide: A simpler analog with similar chemical properties but less complex structure.
N-Acetylethylamine: Another related compound with different functional groups.
Acetoethylamide: Shares some structural similarities but differs in its reactivity and applications.
Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
N-[(2,5-dimethyl-3-oxooxolan-2-yl)methyl]-N-ethylacetamide |
InChI |
InChI=1S/C11H19NO3/c1-5-12(9(3)13)7-11(4)10(14)6-8(2)15-11/h8H,5-7H2,1-4H3 |
Clave InChI |
KKHIQUZPUUVUHI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1(C(=O)CC(O1)C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)








![Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline](/img/structure/B13776294.png)

![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride](/img/structure/B13776307.png)

